![molecular formula C19H18ClNO5 B341328 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341328.png)
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a chlorophenylamino group, and an oxobutanoate moiety. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multicomponent reactions. One common method is the condensation reaction between 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a suitable catalyst. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound .
化学反応の分析
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
科学的研究の応用
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and is used in the synthesis of other organic compounds.
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and used as a protecting group in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
特性
分子式 |
C19H18ClNO5 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18ClNO5/c1-25-14-8-6-13(7-9-14)17(22)12-26-19(24)11-10-18(23)21-16-5-3-2-4-15(16)20/h2-9H,10-12H2,1H3,(H,21,23) |
InChIキー |
NERFVVKRBBCFQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B341245.png)
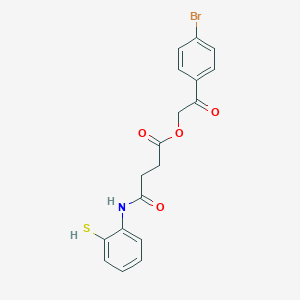
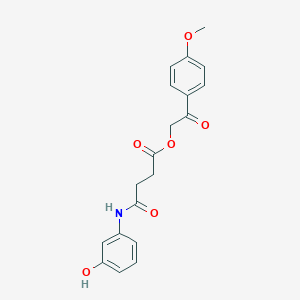

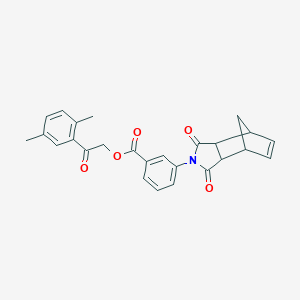
![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341255.png)
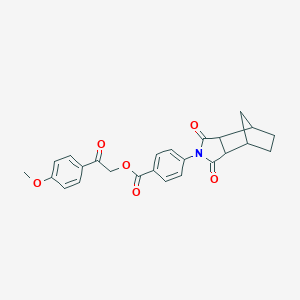
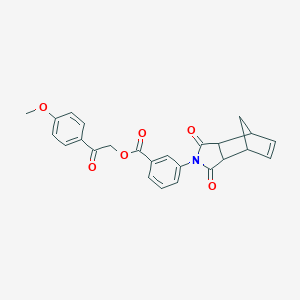

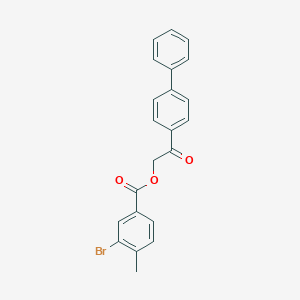
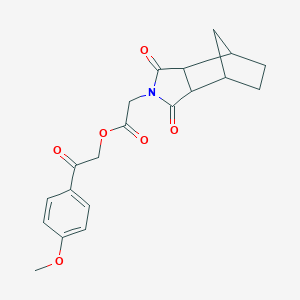
![Decyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341263.png)
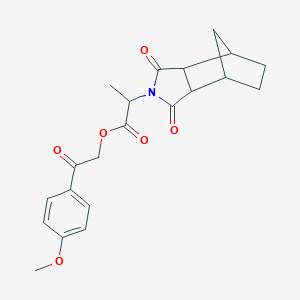
![[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate](/img/structure/B341267.png)
